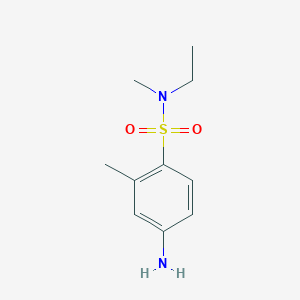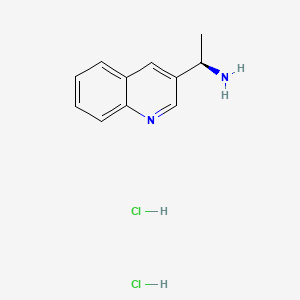
(1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride” is a chemical compound with a complex name, but its structure reveals its significance. Let’s break it down:
Structure: The compound consists of a quinoline ring (a heterocyclic aromatic system) attached to an ethylamine group. The stereochemistry is specified as (1R), indicating the absolute configuration of the chiral center.
Vorbereitungsmethoden
Synthetic Routes::
Heterocyclic Synthesis: The quinoline ring can be synthesized via various methods, such as the Skraup synthesis or Friedländer synthesis. These involve cyclization of aniline derivatives with aldehydes or ketones in acidic conditions.
Ethylamine Attachment: The ethylamine group can be introduced through reductive amination of an appropriate aldehyde or ketone using ammonia or primary amines.
- Large-scale production typically involves optimized versions of the above synthetic routes. Industrial processes focus on efficiency, yield, and safety.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The quinoline ring can undergo oxidation to form quinolinic acid, an important intermediate in the biosynthesis of NAD+.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: Quinoline derivatives participate in electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
- Oxidation: Quinolinic acid.
- Reduction: Tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Quinoline derivatives serve as versatile building blocks in organic synthesis.
Biology: Quinolines exhibit antimicrobial, antiviral, and antiparasitic properties.
Medicine: Some quinoline-based drugs are used to treat malaria (e.g., chloroquine).
Industry: Quinolines find applications in dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
- The compound’s effects depend on its specific use. For example, antimalarial quinolines inhibit heme polymerization in Plasmodium parasites.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: “(1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride” stands out due to its chiral center and quinoline-ethylamine combination.
Similar Compounds: Other quinoline derivatives, such as quinine and quinidine, share structural features but differ in stereochemistry and applications.
Eigenschaften
Molekularformel |
C11H14Cl2N2 |
|---|---|
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
(1R)-1-quinolin-3-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10;;/h2-8H,12H2,1H3;2*1H/t8-;;/m1../s1 |
InChI-Schlüssel |
KABKCAFYVHQHAT-YCBDHFTFSA-N |
Isomerische SMILES |
C[C@H](C1=CC2=CC=CC=C2N=C1)N.Cl.Cl |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2N=C1)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


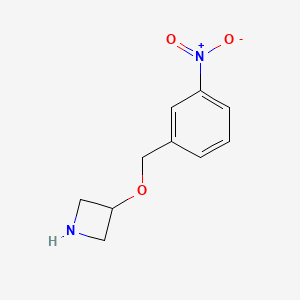
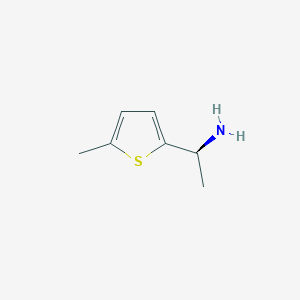
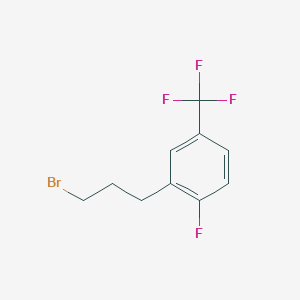
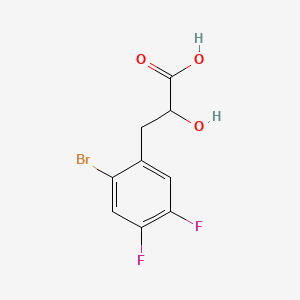
![(S)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13539614.png)

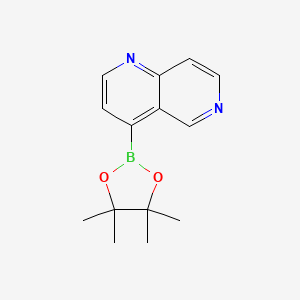

![2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B13539635.png)
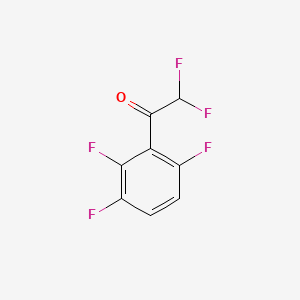
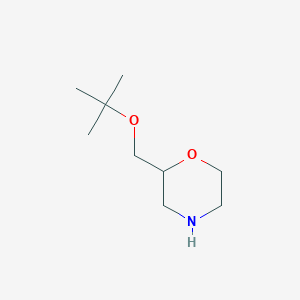
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)

